1-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(methylthio)phenyl)urea
Description
This urea derivative features a central urea (-NH-CO-NH-) linkage connecting two aromatic moieties:
- Aryl Group 1: A phenyl ring substituted with a 6-methylpyridazin-3-yloxy group. The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, and the methyl group at the 6-position may influence electronic properties and steric interactions.
Properties
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-6-11-18(23-22-13)25-16-9-7-14(8-10-16)20-19(24)21-15-4-3-5-17(12-15)26-2/h3-12H,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBJZCUUFKURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(methylthio)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, highlighting relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a urea linkage, a pyridazinyl group, and methylthio substituents. The molecular formula is , with a molecular weight of approximately 342.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the urea linkage through the reaction of isocyanates with amines.
- Substitution reactions to introduce the pyridazinyl and methylthio groups.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
These values indicate a strong potential for this compound as an anticancer agent, comparable to established drugs.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of key signaling pathways associated with cell proliferation and survival.
- Induction of apoptosis in cancer cells through various biochemical pathways.
Case Studies
- Case Study on A549 Cells : In a study evaluating the efficacy of various derivatives, this compound was found to induce apoptosis in A549 cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels, leading to cell death .
- Synergistic Effects : Another study explored the combination therapy of this compound with traditional chemotherapeutics, finding enhanced efficacy against resistant cancer cell lines when used in conjunction with doxorubicin .
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Some studies indicate that it could modulate inflammatory responses, although further research is needed to confirm these effects.
Comparison with Similar Compounds
Compound 1o: 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(methylthio)phenyl)urea
Structural Differences :
- Replaces the 6-methylpyridazine moiety with a 1H-pyrazolo[3,4-d]pyrimidine scaffold, a fused bicyclic system with three nitrogen atoms.
- Retains the 3-(methylthio)phenyl group on the urea.
Key Data :
- Synthesis : High yield (99.6%) and melting point (227.3–228.4 °C) suggest stability and crystallinity .
- Spectroscopy :
- ¹H-NMR : Aromatic protons resonate between δ 6.88–8.80 ppm, with a singlet at δ 14.13 ppm for the urea NH.
- ¹³C-NMR : Carbonyl (δ 163.64 ppm) and aromatic carbons align with urea and heterocyclic systems.
- Mass Spec : ESI-MS m/z 393.11 [M + H]+, indicating a molecular weight of 392.11 g/mol .
Compound 7n: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea
Structural Differences :
- Substitutes the pyridazine group with a 4-methoxy-3,5-dimethylpyridine ring linked via a methylthio bridge.
- Incorporates a 4-chloro-3-(trifluoromethyl)phenyl group instead of 3-(methylthio)phenyl.
Key Features :
Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)
Structural Differences :
- Simplified urea structure with N,N-dimethyl groups and a 3-(trifluoromethyl)phenyl substituent.
- Lacks heterocyclic systems or thioether linkages.
Key Data :
Implications : The absence of complex heterocycles reduces synthetic complexity but limits target specificity. The trifluoromethyl group enhances herbicidal activity, contrasting with the methylthio group in the target compound, which may favor mammalian target engagement .
Compound 893998-30-6: 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
Structural Differences :
- Replaces the urea linkage with a pyridazine core.
- Features a nitro (-NO₂) group on the phenyl ring and a pyridinylmethylthio substituent.
The pyridinylmethylthio group mirrors the methylthio substituent in the target compound, suggesting shared solubility profiles .
Tabulated Comparison of Key Compounds
Preparation Methods
Isocyanate-Amine Coupling Pathway
The most direct approach involves the reaction between 4-((6-methylpyridazin-3-yl)oxy)aniline and 3-(methylthio)phenyl isocyanate. This method capitalizes on the well-established reactivity of aromatic isocyanates with primary amines to form urea linkages.
Carbonyldiimidazole-Mediated Synthesis
An alternative route employs 1,1'-carbonyldiimidazole (CDI) as a carbonylating agent, facilitating urea formation between two amine precursors. This method proves particularly advantageous when handling moisture-sensitive intermediates.
Synthesis of Key Intermediate: 4-((6-Methylpyridazin-3-yl)oxy)aniline
The preparation of this critical intermediate involves sequential transformations:
Pyridazine Ring Formation
The 6-methylpyridazin-3-ol core is constructed through a [4+2] cyclocondensation reaction:
3,4-diketopentane + hydrazine hydrate → 6-methylpyridazin-3-ol
Reaction conditions: Ethanol reflux (78°C) for 12 hours under nitrogen atmosphere, yielding 68-72% crude product.
Nucleophilic Aromatic Substitution
The phenolic oxygen is introduced via nucleophilic displacement:
6-methylpyridazin-3-ol + 4-fluoronitrobenzene → 4-nitro-((6-methylpyridazin-3-yl)oxy)benzene
Optimized conditions: Potassium carbonate (3 eq.) in DMF at 110°C for 24 hours, achieving 85% conversion.
Nitro Group Reduction
Catalytic hydrogenation completes the synthesis:
4-nitro-((6-methylpyridazin-3-yl)oxy)benzene → 4-((6-methylpyridazin-3-yl)oxy)aniline
Conditions: 10% Pd/C (5 wt%), H₂ (50 psi), ethanol, 25°C, 94% yield.
Preparation of 3-(Methylthio)phenyl Isocyanate
This electrophilic component is synthesized through a two-step sequence:
Thioether Formation
3-bromoaniline + sodium methanethiolate → 3-(methylthio)aniline
Reaction parameters: Copper(I) iodide (10 mol%), DMF, 120°C, 18 hours, 78% yield.
Isocyanate Generation
3-(methylthio)aniline + triphosgene → 3-(methylthio)phenyl isocyanate
Optimized procedure: Anhydrous dichloromethane, 0°C to room temperature, 6 hours, 91% purity by GC-MS.
Urea Bond Formation: Comparative Method Analysis
Two principal methodologies were evaluated for the final coupling step:
Direct Isocyanate-Amine Coupling
4-((6-methylpyridazin-3-yl)oxy)aniline + 3-(methylthio)phenyl isocyanate → target urea
Reaction profile:
- Solvent: Anhydrous THF
- Temperature: 0°C → 25°C (gradual warming)
- Time: 12 hours
- Yield: 82%
- Purity: 95% (HPLC)
CDI-Mediated Coupling
Alternative pathway using carbonyl activation:
4-((6-methylpyridazin-3-yl)oxy)aniline + CDI → imidazolide intermediate
↓
3-(methylthio)aniline → urea product
Optimized conditions:
- CDI (1.2 eq.), DMF, 40°C, 2 hours
- Subsequent amine addition, 24 hours reaction
- Yield: 76%
- Purity: 93%
Purification and Characterization
The final product undergoes rigorous purification and analysis:
Crystallization Optimization
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethyl acetate/hexane | Needles | 99.2 | 68 |
| DCM/methanol | Prisms | 98.7 | 72 |
| THF/water | Amorphous | 97.1 | 81 |
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, NH)
- δ 8.15 (d, J=8.4 Hz, 2H, pyridazine-H)
- δ 7.89 (m, 2H, aryl-H)
- δ 7.45 (t, J=7.8 Hz, 1H, aryl-H)
- δ 2.51 (s, 3H, CH₃)
- δ 2.34 (s, 3H, SCH₃)
IR (KBr):
- 3320 cm⁻¹ (N-H stretch)
- 1645 cm⁻¹ (C=O urea)
- 1590 cm⁻¹ (C=N pyridazine)
Process Optimization and Scale-Up Considerations
Critical parameters for industrial adaptation:
Environmental Impact Mitigation
- Solvent recovery: 92% THF recycling achieved
- Catalyst reuse: Pd/C retains 85% activity after 5 cycles
- Waste stream treatment: Acidic hydrolysis of residual isocyanates
Alternative Synthetic Routes
Emerging methodologies under investigation:
Microwave-Assisted Synthesis
Reduced reaction times observed:
Flow Chemistry Approaches
Continuous processing advantages:
- 98% conversion in 5 minutes residence time
- Improved temperature control for exothermic steps
Q & A
Q. What are the standard synthesis protocols for 1-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(methylthio)phenyl)urea, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with coupling a pyridazine derivative (e.g., 6-methylpyridazin-3-ol) with a substituted phenyl isocyanate. Key steps include nucleophilic aromatic substitution for introducing the methylthio group and urea bond formation via carbodiimide-mediated coupling. Reagents such as triethylamine (base) and solvents like DMF or dichloromethane are used under inert atmospheres. Intermediates are purified via column chromatography and characterized using NMR (1H/13C) and LC-MS .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and urea linkage integrity.
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- HPLC : For assessing purity (>95% is typical for biological assays).
- IR spectroscopy : To identify functional groups like urea carbonyl (∼1650–1700 cm⁻¹) .
Q. How is the compound initially screened for biological activity in academic settings?
Initial screening involves in vitro assays targeting enzymes or receptors relevant to diseases like cancer or inflammation. For example:
- Kinase inhibition assays : To assess IC50 values against kinases (e.g., EGFR, VEGFR).
- Cell viability assays : Using cancer cell lines (e.g., MCF-7, HeLa) to determine cytotoxic effects.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interactions .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and scalability while minimizing side reactions?
Key strategies include:
- Reaction condition control : Temperature modulation (e.g., 0–25°C for urea coupling) and slow reagent addition to reduce exothermic side reactions.
- Catalyst selection : Using DMAP or HOBt to enhance coupling efficiency.
- Purification optimization : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate to DCM/methanol) to isolate high-purity product .
Q. How should contradictory data in biological activity (e.g., varying IC50 values across studies) be resolved?
Contradictions may arise from assay variability or compound stability. Mitigation steps include:
- Reproducibility checks : Repeating assays in triplicate with standardized protocols (e.g., ATP concentration in kinase assays).
- Compound stability assessment : Testing degradation under assay conditions (pH, temperature) via LC-MS.
- Orthogonal assays : Validating results using alternative methods (e.g., thermal shift assays vs. SPR) .
Q. What experimental approaches are recommended for elucidating the compound’s structure-activity relationship (SAR)?
SAR studies involve:
- Systematic substituent variation : Modifying methylthio, pyridazine, or phenyl groups to assess impact on bioactivity.
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins.
- Pharmacophore mapping : Identifying critical hydrogen bond donors/acceptors using tools like Schrödinger’s Phase .
Q. What methodologies are used to study the compound’s mechanism of action at the molecular level?
Advanced techniques include:
- X-ray crystallography : Co-crystallizing the compound with target proteins (e.g., kinases) to resolve binding interactions.
- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics.
- Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .
Q. How can researchers evaluate the compound’s stability and environmental impact during disposal?
- Degradation studies : Exposing the compound to UV light, pH extremes, or microbial cultures to assess breakdown products (LC-MS).
- Ecotoxicological assays : Testing acute toxicity in model organisms (e.g., Daphnia magna) per OECD guidelines.
- Waste management : Incineration at >800°C with scrubbers to neutralize sulfur-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
